![molecular formula C13H10F3NO B598208 2-Methoxy-6-(4-(trifluoromethyl)phenyl)pyridine CAS No. 1202026-99-0](/img/structure/B598208.png)
2-Methoxy-6-(4-(trifluoromethyl)phenyl)pyridine
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Overview
Description
2-Methoxy-6-(4-(trifluoromethyl)phenyl)pyridine is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of 2-Methoxy-6-(4-(trifluoromethyl)phenyl)pyridine and its derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 2-Methoxy-6-(4-(trifluoromethyl)phenyl)pyridine is characterized by the presence of a fluorine atom and a pyridine in their structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The synthesis of 2-Methoxy-6-(4-(trifluoromethyl)phenyl)pyridine encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methoxy-6-(4-(trifluoromethyl)phenyl)pyridine are not specified in the available resources .Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridine (TFMP) and its intermediates, including 2-Methoxy-6-(4-(trifluoromethyl)phenyl)pyridine, are key structural ingredients for the development of many agrochemical compounds . They play a fundamental role in protecting crops from pests .
Pharmaceutical Applications
TFMP derivatives are also used in the pharmaceutical industry . They are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Veterinary Applications
In the veterinary industry, several products containing the TFMP moiety have been granted market approval . These compounds are used to treat various diseases in animals .
Synthesis of Metal-Organic Frameworks (MOFs)
The compound is used in the synthesis of metal-organic frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .
Preparation of (Trifluoromethyl)pyridyllithiums
2-Methoxy-6-(4-(trifluoromethyl)phenyl)pyridine is used in the preparation of (trifluoromethyl)pyridyllithiums via metalation reaction . These compounds are used as intermediates in various chemical reactions .
Synthesis of Methiodide Salts
This compound is also used in the synthesis of methiodide salts . Methiodide salts are used in various chemical reactions and have applications in pharmaceuticals .
Mechanism of Action
Target of Action
It is known to be a synthetic reagent used in the preparation of various compounds .
Mode of Action
The compound is involved in Suzuki–Miyaura (SM) cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound plays a role in the Suzuki–Miyaura coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Pharmacokinetics
Its molecular weight is 25322, and it has a topological polar surface area of 221Ų . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The compound is a synthetic reagent used in the preparation of substituted pyrazinone, pyrimidinone, and pyridone compounds . The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methoxy-6-[4-(trifluoromethyl)phenyl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c1-18-12-4-2-3-11(17-12)9-5-7-10(8-6-9)13(14,15)16/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUISBKTHWCQPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716557 |
Source
|
Record name | 2-Methoxy-6-[4-(trifluoromethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1202026-99-0 |
Source
|
Record name | 2-Methoxy-6-[4-(trifluoromethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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